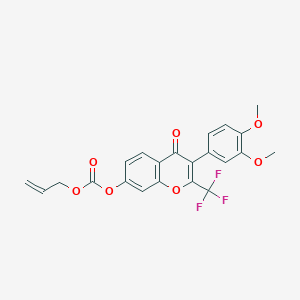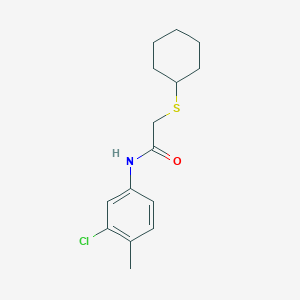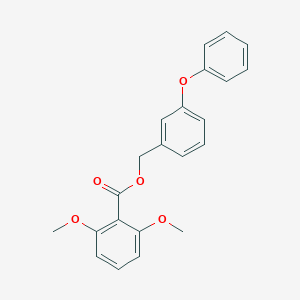
allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate is not fully understood. However, studies have suggested that this compound may exert its anticancer and anti-inflammatory effects by modulating various signaling pathways, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects:
Studies have shown that allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can induce apoptosis and inhibit the proliferation of cancer cells. In addition, this compound can also inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate. One area of research could be to investigate the potential of this compound as a therapeutic agent for various types of cancer and inflammatory diseases. In addition, further studies could be conducted to elucidate the mechanism of action of this compound and identify potential targets for drug development. Finally, research could also focus on developing more efficient and cost-effective synthesis methods for allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate.
Méthodes De Synthèse
The synthesis of allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 3,4-dimethoxyphenylacetic acid with trifluoroacetic anhydride, which leads to the formation of 3,4-dimethoxyphenyltrifluoroacetate. The second step involves the reaction of 3,4-dimethoxyphenyltrifluoroacetate with allyl chloroformate, which leads to the formation of allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate.
Applications De Recherche Scientifique
Allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can induce apoptosis and inhibit the proliferation of cancer cells.
In addition, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propriétés
Nom du produit |
allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate |
|---|---|
Formule moléculaire |
C22H17F3O7 |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] prop-2-enyl carbonate |
InChI |
InChI=1S/C22H17F3O7/c1-4-9-30-21(27)31-13-6-7-14-16(11-13)32-20(22(23,24)25)18(19(14)26)12-5-8-15(28-2)17(10-12)29-3/h4-8,10-11H,1,9H2,2-3H3 |
Clé InChI |
NMJURDTZYGVQFH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C)C(F)(F)F)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)



![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)

![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)